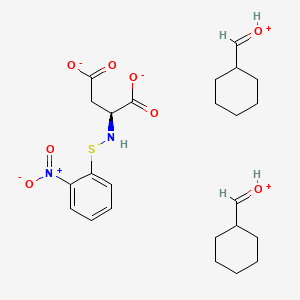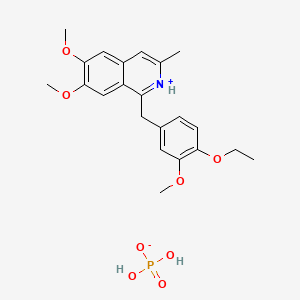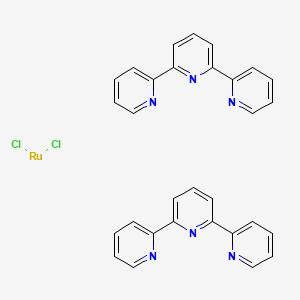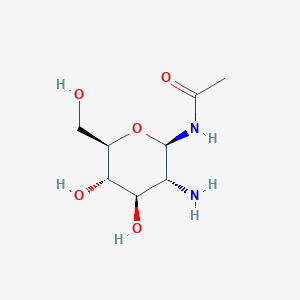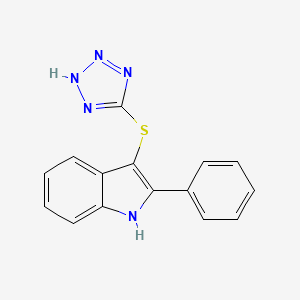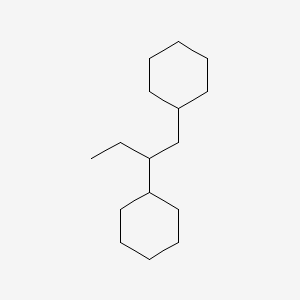
1,2-Dicyclohexylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It consists of a butane backbone with two cyclohexyl groups attached to the first and second carbon atoms. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dicyclohexylbutane can be synthesized through various methods. One common approach involves the hydrogenation of 1,2-dicyclohexyl-1-butene using a palladium catalyst under high pressure and temperature conditions. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with 1,2-dibromobutane to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound. The use of advanced catalysts and controlled reaction environments are crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings, forming compounds like 1,2-dicyclohexyl-1-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dicyclohexylbutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dicyclohexylbutane involves its interaction with various molecular targets. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a candidate for studying membrane dynamics and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dicyclohexylbutane: Similar structure but with both cyclohexyl groups attached to the same carbon atom.
1,3-Dicyclohexylbutane: Cyclohexyl groups attached to the first and third carbon atoms of the butane backbone.
Uniqueness
1,2-Dicyclohexylbutane is unique due to the specific positioning of the cyclohexyl groups, which imparts distinct chemical and physical properties compared to its isomers. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
54890-01-6 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
1-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
FZTGIATXIYRIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


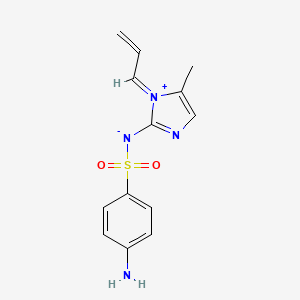


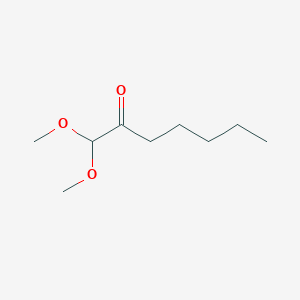
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
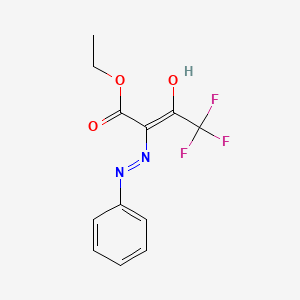


![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
